molecular formula C9H21N3 B2862136 [1-(2-Amino-ethyl)-piperidin-4-yl]-dimethyl-amine CAS No. 313345-08-3

[1-(2-Amino-ethyl)-piperidin-4-yl]-dimethyl-amine

Cat. No.: B2862136
CAS No.: 313345-08-3
M. Wt: 171.288
InChI Key: XYIUIYHRNFXKQF-UHFFFAOYSA-N
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Description

“[1-(2-Amino-ethyl)-piperidin-4-yl]-dimethyl-amine” is also known as Aminoethylpiperazine (AEP). It is a derivative of piperazine and contains three nitrogen atoms; one primary, one secondary, and one tertiary . This ethyleneamine is a corrosive organic liquid and can cause second or third-degree burns. Aminoethylpiperazine can also cause pulmonary edema as a result of inhalation .


Synthesis Analysis

The synthesis of piperidine derivatives, such as AEP, has been widely studied. One efficient method for the N-heterocyclization of primary amines with diols catalyzed by a Cp*Ir complex was developed . A variety of five-, six-, and seven-membered cyclic amines were synthesized in good to excellent yields .


Molecular Structure Analysis

The molecular formula of AEP is C6H15N3 and it has a molecular weight of 129.207 g·mol −1 . The structure of AEP includes one primary, one secondary, and one tertiary nitrogen atom .


Chemical Reactions Analysis

Piperidine derivatives like AEP have been involved in various chemical reactions. For instance, a new efficient method for the N-heterocyclization of primary amines with diols catalyzed by a Cp*Ir complex was developed . A variety of five-, six-, and seven-membered cyclic amines were synthesized in good to excellent yields .


Physical and Chemical Properties Analysis

AEP is a colourless to yellowish liquid with a density of 0.984 g/cm 3 at 20 °C . It has a melting point of -19 °C and a boiling point of 222 °C . It is miscible in water and has a vapor pressure of 0.076 mmHg at 20 °C .

Scientific Research Applications

Chemical Reactivity and Mechanism Studies

  • Aminolysis of X-substituted phenyl diphenylphosphinates : A study explored the aminolysis reactions of X-substituted phenyl diphenylphosphinates with various amines, including primary amines like ethylamine and secondary amines like piperidine, demonstrating a concerted mechanism and the influence of amine nature on reactivity and transition-state structure (Um, Han, & Shin, 2009).

  • Addition to Conjugated Dienes : Research on the addition of amines to conjugated dienes catalyzed by solid base catalysts, including dimethylamine, ethylamine, and piperidine, revealed insights into reaction mechanisms and the role of catalysts (Kakuno & Hattori, 1984).

  • Synthesis and Characterization of Poly(β-amino esters) : A study on the synthesis of poly(β-aminoesters) involved the addition of N,N'-dimethylethylenediamine, piperazine, and 4,4'-trimethylenedipiperidine to 1,4-butanediol diacrylate, exploring polymerization mechanisms and molecular weights (Lynn & Langer, 2000).

Analytical Chemistry Applications

  • Analysis of Aliphatic Amines in Water : Research on the determination of aliphatic amines like piperidine in wastewater and surface water utilized derivatization techniques with GC-MS, highlighting methods for environmental monitoring (Sacher, Lenz, & Brauch, 1997).

  • Identification of Biogenic Amines : Techniques for isolating and identifying biogenic amines, including piperidine, in various biological samples using chromatography and mass spectrometry were explored, contributing to biochemical analysis (Creveling, Kondo, & Daly, 1968).

Synthetic Applications and Drug Development

  • Synthesis of Novel Compounds : Studies have shown the synthesis of various compounds involving piperidin-4-yl derivatives, such as the synthesis of 5,8-Diamino-Substituted Pyrano[4″,3″:4′,5′]pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines, demonstrating applications in medicinal chemistry and drug synthesis (Paronikyan, Dashyan, Minasyan, & Stepanyan, 2016).

  • Catalytic Enantioselective Reactions : Research into the catalytic enantioselective addition of diethylzinc to alpha-substituted aldehydes using ligands derived from piperidine, highlights its application in asymmetric synthesis (Solà, Reddy, Vidal‐Ferran, Moyano, Pericàs, Riera, Alvarez-Larena, & Piniella, 1998).

  • Pharmacological Research : The development of fibrinogen receptor antagonists for antithrombotic treatment, involving compounds with piperidine-4-acetic acid, underscores the significance in drug discovery and pharmacology (Hayashi et al., 1998).

Safety and Hazards

AEP is considered hazardous. It is a corrosive organic liquid and can cause second or third-degree burns . It can also cause pulmonary edema as a result of inhalation . It is harmful, corrosive, and sensitizing .

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety . This suggests that there is a promising future for the development and application of piperidine derivatives like AEP.

Properties

IUPAC Name

1-(2-aminoethyl)-N,N-dimethylpiperidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H21N3/c1-11(2)9-3-6-12(7-4-9)8-5-10/h9H,3-8,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYIUIYHRNFXKQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCN(CC1)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

313345-08-3
Record name 1-(2-aminoethyl)-N,N-dimethylpiperidin-4-amine
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